5-bromo-4-fluoro-1H-indole
CAS No.: 344790-96-1
Cat. No.: VC2038954
Molecular Formula: C8H5BrFN
Molecular Weight: 214.03 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 344790-96-1 |
---|---|
Molecular Formula | C8H5BrFN |
Molecular Weight | 214.03 g/mol |
IUPAC Name | 5-bromo-4-fluoro-1H-indole |
Standard InChI | InChI=1S/C8H5BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H |
Standard InChI Key | OBGNVOLKFFCMAM-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C2=C1NC=C2)F)Br |
Canonical SMILES | C1=CC(=C(C2=C1NC=C2)F)Br |
Structural Characteristics and Properties
Chemical Identity
5-Bromo-4-fluoro-1H-indole is a halogenated heterocyclic compound belonging to the indole family. The presence of bromine at the 5-position and fluorine at the 4-position significantly influences its chemical reactivity and biological properties.
Table 1: Identification and Basic Properties of 5-Bromo-4-fluoro-1H-indole
Property | Information |
---|---|
CAS Number | 344790-96-1 |
Molecular Formula | C₈H₅BrFN |
Molecular Weight | 214.03 g/mol |
IUPAC Name | 5-bromo-4-fluoro-1H-indole |
MDL Number | MFCD16609918 |
InChI | InChI=1S/C8H5BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H |
InChIKey | OBGNVOLKFFCMAM-UHFFFAOYSA-N |
SMILES | FC1=C(Br)C=CC2=C1C=CN2 |
The compound consists of a bicyclic structure with a five-membered nitrogen-containing ring fused to a six-membered aromatic ring, which is characteristic of indoles. The strategic positioning of the halogen substituents creates a unique electronic distribution that contributes to its distinctive chemical behavior .
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 213.96622 | 140.0 |
[M+Na]⁺ | 235.94816 | 144.2 |
[M+NH₄]⁺ | 230.99276 | 145.3 |
[M+K]⁺ | 251.92210 | 144.4 |
[M-H]⁻ | 211.95166 | 139.4 |
[M+Na-2H]⁻ | 233.93361 | 143.2 |
[M]⁺ | 212.95839 | 139.2 |
[M]⁻ | 212.95949 | 139.2 |
This collision cross-section data provides valuable information for analytical applications, particularly in mass spectrometry-based identification and characterization techniques .
Synthesis Methods
Halogenation Approaches
The synthesis of 5-bromo-4-fluoro-1H-indole typically involves selective halogenation processes. These methods are crucial for introducing bromine and fluorine substituents at specific positions of the indole ring structure.
Applications in Chemical Synthesis
Pharmaceutical Intermediates
5-Bromo-4-fluoro-1H-indole serves as a valuable building block in the synthesis of pharmaceutically active compounds. The presence of halogen substituents provides opportunities for further functionalization through various reactions, including cross-coupling processes.
The compound's reactivity is primarily determined by the electron-withdrawing nature of the halogen substituents, which affects the nucleophilicity of the indole ring. This reactivity profile makes it suitable for diverse transformations in the context of medicinal chemistry.
Structure-Activity Relationships
The incorporation of 5-bromo-4-fluoro-1H-indole moieties into bioactive molecules can significantly influence their pharmacological properties. The halogen substituents often enhance binding interactions with biological targets through halogen bonding and hydrophobic interactions.
Furthermore, the indole scaffold itself is present in numerous natural products and pharmaceuticals, highlighting its importance in drug discovery. The strategic functionalization of this core structure with bromine and fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and receptor selectivity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable structural information for characterizing 5-bromo-4-fluoro-1H-indole. While comprehensive NMR data is limited in the available literature, partial information indicates characteristic signals for this compound.
For the trimethylsilyl (TMS) derivative of 5-bromo-4-fluoro-1H-indole, computed spectroscopic data is available. This information is valuable for structural confirmation and purity assessment in synthetic applications .
The proton NMR spectrum of reaction products containing 5-bromo-4-fluoro-1H-indole shows characteristic signals at δ 6.65-6.68 (1H, m), 7.14-7.17 (1H, m), 7.18 (1H, s), 7.51 (1H, dd, J=8.3, 5.5 Hz), and 8.27 (1H, br s), which correspond to the aromatic protons and the NH proton of the indole ring .
Mass Spectrometry
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that are useful for structural elucidation of 5-bromo-4-fluoro-1H-indole. The molecular ion peak at m/z 214 corresponds to the expected molecular weight of this compound.
Additional analytical data from related derivatives, such as the borylated product, shows a molecular ion peak at m/z 261, consistent with the expected structural modification .
Parameter | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash hands thoroughly after handling P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of water P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
GHS Pictogram | Warning symbol |
These hazard classifications indicate that 5-bromo-4-fluoro-1H-indole can cause irritation to the skin, eyes, and respiratory system, necessitating appropriate protective measures during handling .
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